

Application Notes and Protocols: [35S]GTPyS Binding Assay Using J-113397

Author: BenchChem Technical Support Team. **Date:** December 2025

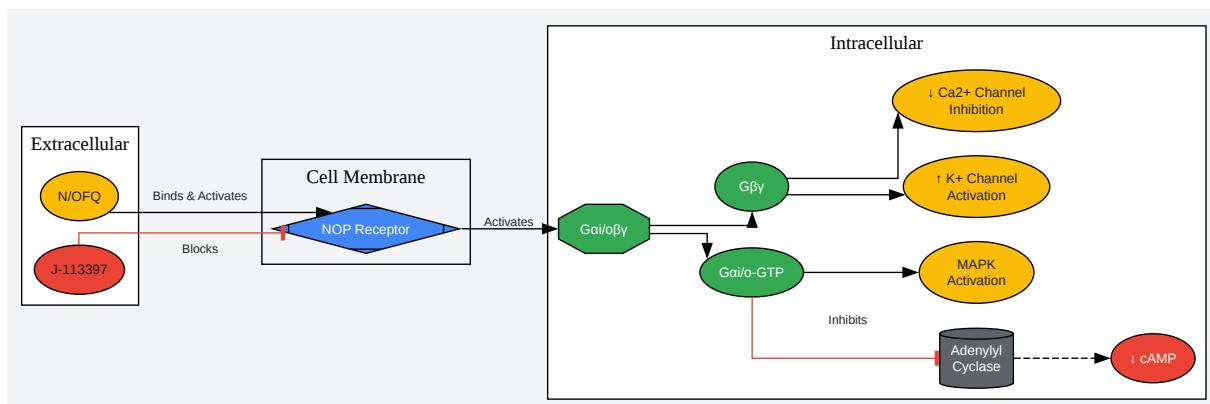
Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including pain modulation, mood, and reward pathways.^{[1][2][3]} Unlike classical opioid receptors, the NOP receptor has a distinct pharmacology.^{[1][4]} J-113397 is a potent and selective non-peptidyl antagonist for the NOP receptor, making it an invaluable tool for studying the receptor's function and for the development of novel therapeutics.^{[5][6][7][8]}

The [35S]GTPyS binding assay is a functional assay that measures the activation of G proteins, a key early step in the signaling cascade of most GPCRs.^{[9][10][11]} Agonist binding to a GPCR facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G α subunit. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPyS, which binds to activated G α subunits and accumulates, providing a quantifiable measure of receptor activation.^{[9][10]} This application note provides a detailed protocol for a [35S]GTPyS binding assay to characterize the inhibitory activity of J-113397 at the NOP receptor.

NOP Receptor Signaling Pathway

Upon activation by its endogenous ligand N/OFQ, the NOP receptor couples to inhibitory G proteins (G α i/o).^[1] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.^[1] The G β subunits can also modulate downstream effectors, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels.^{[1][4][12]} The receptor can also signal through mitogen-activated protein kinase (MAPK) pathways.^{[1][3][4]} J-113397 acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby inhibiting these downstream signaling events.

[Click to download full resolution via product page](#)

Figure 1: NOP Receptor Signaling Pathway. This diagram illustrates the activation of the NOP receptor by N/OFQ, leading to the dissociation of the G α i/o and G β γ subunits and subsequent downstream signaling. The antagonist J-113397 blocks this activation.

Quantitative Data for J-113397

The following table summarizes the binding affinity and potency of J-113397 for the NOP receptor and other opioid receptors from [35S]GTPyS binding and radioligand binding assays.

Parameter	Receptor	Species	Value	Reference
IC50	NOP (ORL1)	Human (CHO cells)	5.3 nM	[7][13]
IC50	NOP (ORL1)	Mouse (brain)	7.6 nM	[14]
IC50	κ -opioid	---	1400 nM	[6][15]
IC50	μ -opioid	---	2200 nM	[6][15]
IC50	δ -opioid	---	>10000 nM	[6][15]
Ki	NOP (ORL1)	Human (cloned)	1.8 nM	[7][13]
Ki	NOP (ORL1)	Mouse (brain)	1.1 nM	[13]
Ki	μ -opioid	Human	1000 nM	[13]
Ki	κ -opioid	Human	640 nM	[13]
Ki	δ -opioid	Human	>10,000 nM	[13]

Experimental Protocol: [35S]GTPyS Binding Assay

This protocol is designed to determine the inhibitory effect of J-113397 on N/OFQ-stimulated [35S]GTPyS binding to cell membranes expressing the NOP receptor.

Materials and Reagents

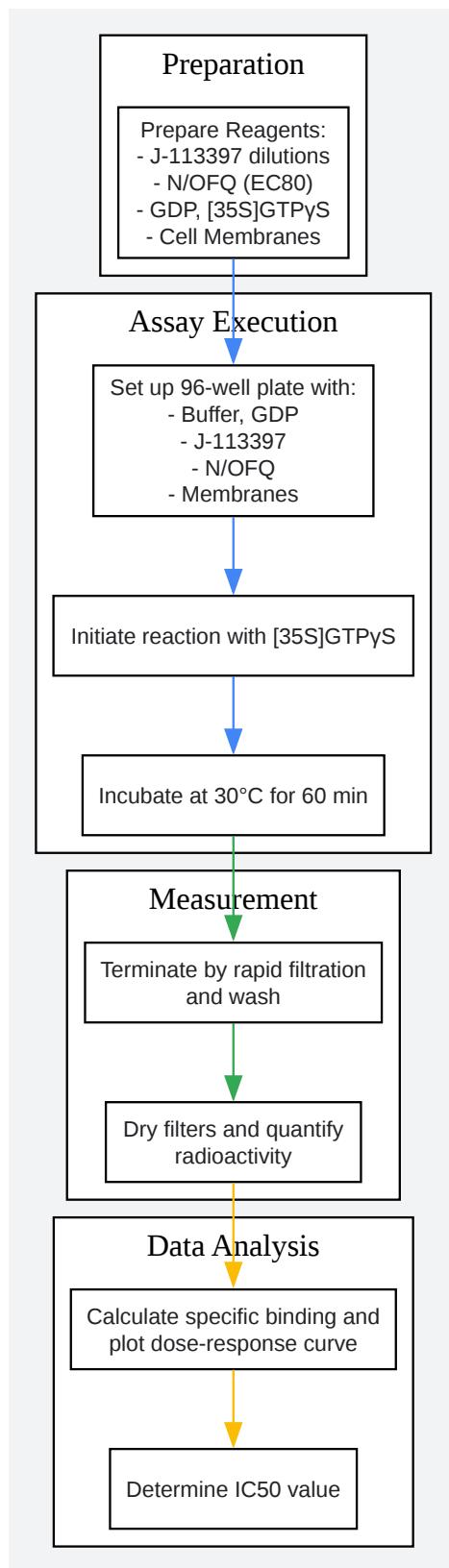
- Cell membranes expressing the human NOP receptor (e.g., from CHO-K1 or HEK293 cells)
- [35S]GTPyS (specific activity ~1250 Ci/mmol)
- GTPyS (unlabeled)
- GDP
- N/OFQ (agonist)
- J-113397 (antagonist)

- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
- 96-well microplates
- Glass fiber filter mats (e.g., Whatman GF/B)
- Scintillation fluid
- Microplate scintillation counter
- Cell harvester

Assay Procedure

- Preparation of Reagents:
 - Prepare a stock solution of J-113397 in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
 - Prepare a stock solution of N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [³⁵S]GTPyS binding.
 - Prepare a 10 mM stock solution of unlabeled GTPyS for determining non-specific binding.
 - Prepare a 1 mM stock solution of GDP.
 - Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.
- Assay Setup:
 - To each well of a 96-well plate, add the following components in the specified order:
 - Assay Buffer
 - GDP to a final concentration of 10-100 µM.
 - Varying concentrations of J-113397.

- N/OFQ at its EC₈₀ concentration.
- Cell membranes (5-20 µg protein/well).
 - For determining basal binding, omit both N/OFQ and J-113397.
 - For determining non-specific binding, add unlabeled GTPyS to a final concentration of 10 µM in the presence of N/OFQ.
- Initiation and Incubation:
 - Initiate the binding reaction by adding [³⁵S]GTPyS to a final concentration of 0.05-0.1 nM.
 - Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Termination and Filtration:
 - Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester.
 - Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Dry the filter mat completely.
 - Place the filter mat in a scintillation vial or bag with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.


Data Analysis

- Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of J-113397.
- Plot the specific binding as a percentage of the maximal N/OFQ-stimulated binding against the logarithm of the J-113397 concentration.
- Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of the specific N/OFQ-stimulated [³⁵S]GTPyS binding) by non-linear regression analysis using a sigmoidal

dose-response curve.

Experimental Workflow

The following diagram outlines the key steps in the [³⁵S]GTPyS binding assay to determine the antagonist properties of J-113397.

[Click to download full resolution via product page](#)

Figure 2: [35S]GTPyS Binding Assay Workflow. This flowchart details the sequential steps from reagent preparation to data analysis for determining the IC50 of J-113397.

Conclusion

The [35S]GTPyS binding assay is a powerful and direct method for characterizing the functional activity of antagonists at the NOP receptor. J-113397 serves as a highly selective and potent antagonist, making it an essential research tool.[\[5\]](#)[\[13\]](#) This application note provides a comprehensive protocol that will enable researchers to effectively assess the inhibitory properties of J-113397 and other novel compounds targeting this important therapeutic receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. NOP Receptor Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. (+/-)-J 113397 | NOP Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. J-113,397 - Wikipedia [en.wikipedia.org]
- 9. GTPyS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [Application Notes and Protocols: [35S]GTPyS Binding Assay Using J-113397]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672965#35s-gtp-s-binding-assay-protocol-using-j-113397]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com